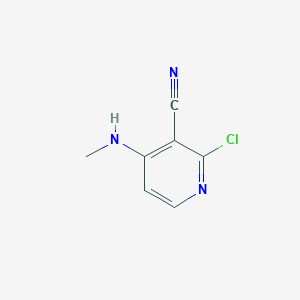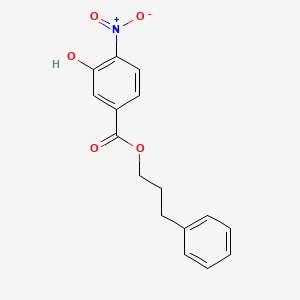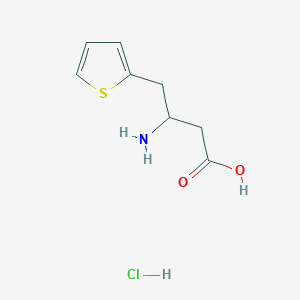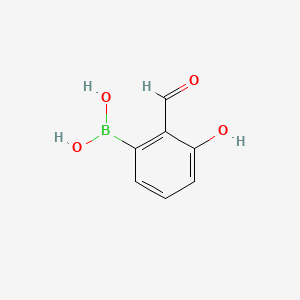
2-Chloro-4-(methylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a methylamino group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-(methylamino)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile as raw materials.
Catalysis and Condensation: These raw materials undergo catalysis and condensation reactions.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process is designed to be simple, convenient, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylamino)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2-Chloro-4-(methylamino)nicotinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique structure and reactivity.
Analytical Chemistry: It is employed as a standard or reagent in chromatographic techniques and mass spectrometry.
Materials Science: The compound is utilized in the synthesis of new materials with desirable electrical and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylamino)nicotinonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylaminopyridine-3-nitrile
- 3-Pyridinecarbonitrile, 2-chloro-4-(methylamino)-
Uniqueness
2-Chloro-4-(methylamino)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
676601-68-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-4-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-10-6-2-3-11-7(8)5(6)4-9/h2-3H,1H3,(H,10,11) |
InChI Key |
KVEWZFUOTWMHQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)

![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)

![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)

